Trimethyl glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

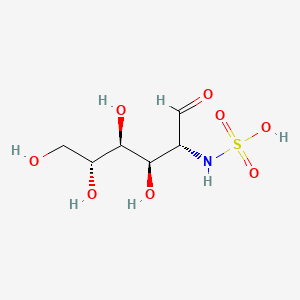

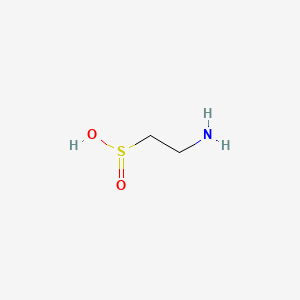

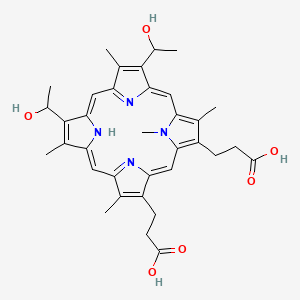

N, N, N-Trimethylglycinium, also known as acidinpepsin or trimethyl glycine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). N, N, N-Trimethylglycinium is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

N,N,N-trimethylglycinium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and carboxymethyl. It has a role as a fundamental metabolite. It is a conjugate acid of a glycine betaine.

A naturally occurring compound that has been of interest for its role in osmoregulation. As a drug, betaine hydrochloride has been used as a source of hydrochloric acid in the treatment of hypochlorhydria. Betaine has also been used in the treatment of liver disorders, for hyperkalemia, for homocystinuria, and for gastrointestinal disturbances. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1341)

Applications De Recherche Scientifique

Nanoparticle Delivery Systems : TMG has been studied for its potential in drug delivery systems. Research by Jafary Omid et al. (2018) found that TMG-conjugated nanoparticles could effectively deliver insulin orally in animal models, demonstrating its promise in enhancing drug permeability and efficacy.

Nutritional and Metabolic Roles : TMG plays a crucial role in the methionine/homocysteine cycle as a methyl donor. It's found in various food sources and can influence lipid metabolism and liver function, as described in a monograph from 2003 Alternative Medicine Review.

Agricultural Applications : Research has shown that dietary supplementation of TMG can impact animal growth and meat quality. A study by Zhong et al. (2021) indicated that TMG can enhance growth and improve meat quality in pigs.

Neurodegenerative and Cardiovascular Diseases : TMG's roles in various diseases have been explored, particularly in neurodegenerative, cardiovascular, hepatic, and renal diseases. Rosas-Rodríguez & Valenzuela-Soto (2021) highlighted its importance in disease mechanisms like oxidative stress and inflammation.

Polymerization Processes : TMG has been used as a catalyst in environmentally friendly polymerization processes. Saito et al. (2019) demonstrated its efficacy in the ring-opening polymerization of cyclic carbonate, indicating its potential in sustainable chemistry.

Role in Behavioral Control in Nervous Systems : Research by Hardege et al. (2021) explored the role of TMG in controlling complex behavioral states in the nervous system of C. elegans, revealing its significant impact on animal behavior.

Propriétés

Numéro CAS |

6640-00-2 |

|---|---|

Nom du produit |

Trimethyl glycine |

Formule moléculaire |

C5H12NO2+ |

Poids moléculaire |

118.15 g/mol |

Nom IUPAC |

carboxymethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |

Clé InChI |

KWIUHFFTVRNATP-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CC(=O)O |

SMILES canonique |

C[N+](C)(C)CC(=O)O |

Autres numéros CAS |

590-47-6 |

Description physique |

Solid |

Synonymes |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxy-propanoyl)-3-hydroxy-pyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1206860.png)

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)